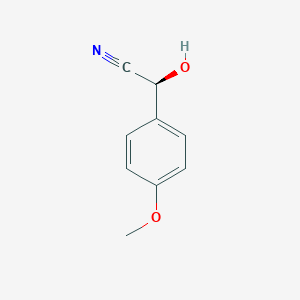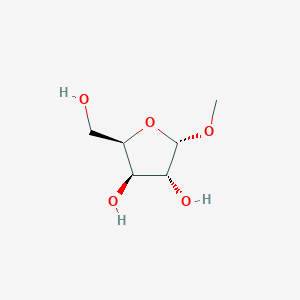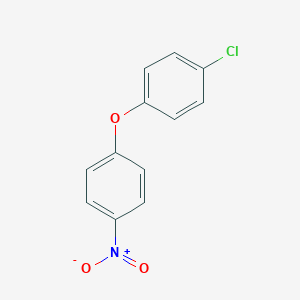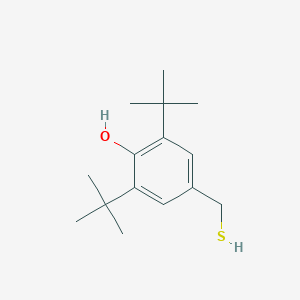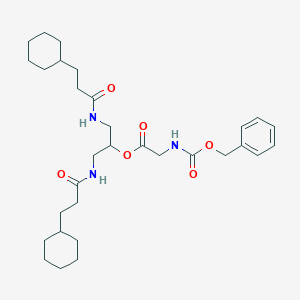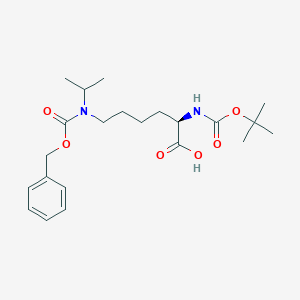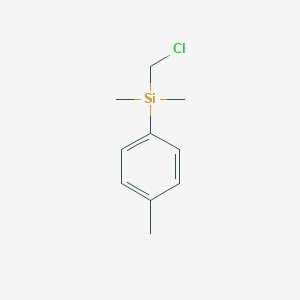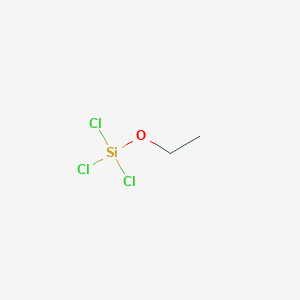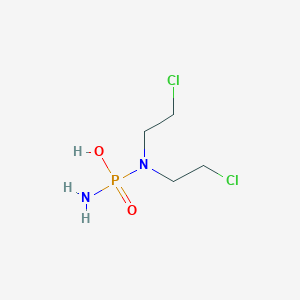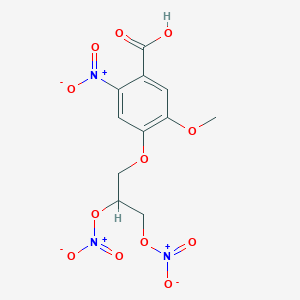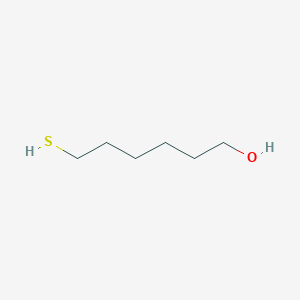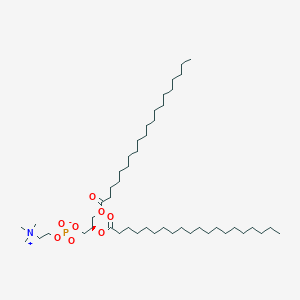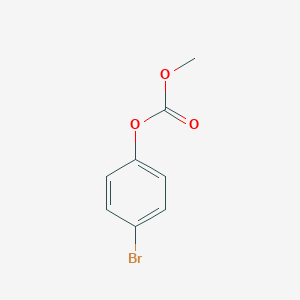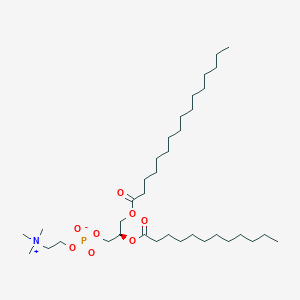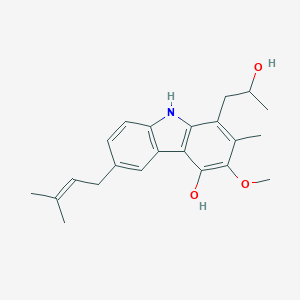
1-(2-hydroxypropyl)-3-methoxy-2-methyl-6-(3-methylbut-2-enyl)-9H-carbazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hydroxypropyl)-3-methoxy-2-methyl-6-(3-methylbut-2-enyl)-9H-carbazol-4-ol, also known as HPMC, is a synthetic compound that is widely used in scientific research. It is a carbazole derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool in many areas of research.
Aplicaciones Científicas De Investigación
Antitumorigenic and Antiangiogenic Effects of Estrogen Metabolites
Studies have discussed the antitumorigenic and antiangiogenic effects of certain estrogen metabolites, particularly focusing on 2-methoxyestradiol. This compound, derived from estrogen metabolism, shows potential in inhibiting cancerous growths and angiogenesis, although the exact molecular mechanisms remain unclear (Zhu & Conney, 1998).
Reproductive Toxicity of UV Filters
Research on benzophenone-3 (BP-3), a UV filter similar in structure to methoxy-containing compounds, highlights its potential reproductive toxicity. The presence of BP-3 in various human and animal tissues has led to concerns about its effects on reproductive health, with studies indicating altered estrogen and testosterone balance due to its endocrine-disrupting capabilities (Ghazipura et al., 2017).
Degradation of Lignin Model Compounds
Investigations into the acidolysis of non-phenolic β-O-4-type lignin model compounds, including methoxyphenoxy derivatives, have provided insights into the mechanisms underlying the degradation of lignin, a complex plant polymer. Understanding these mechanisms is crucial for advancing biomass conversion technologies (Yokoyama, 2015).
Propiedades
Número CAS |
137767-82-9 |
|---|---|
Nombre del producto |
1-(2-hydroxypropyl)-3-methoxy-2-methyl-6-(3-methylbut-2-enyl)-9H-carbazol-4-ol |
Fórmula molecular |
C22H27NO3 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
1-(2-hydroxypropyl)-3-methoxy-2-methyl-6-(3-methylbut-2-enyl)-9H-carbazol-4-ol |
InChI |
InChI=1S/C22H27NO3/c1-12(2)6-7-15-8-9-18-17(11-15)19-20(23-18)16(10-13(3)24)14(4)22(26-5)21(19)25/h6,8-9,11,13,23-25H,7,10H2,1-5H3 |
Clave InChI |
SDXRDEAECLPZHL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=C1OC)O)CC(C)O |
SMILES canónico |
CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=C1OC)O)CC(C)O |
Sinónimos |
neocarazostatin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



